3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- N,6-bis(4-methoxyphenyl) groups: Provide steric bulk and lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-31-17-9-5-15(6-10-17)20-14-19(21-4-3-13-33-21)22-23(27)24(34-26(22)29-20)25(30)28-16-7-11-18(32-2)12-8-16/h3-14H,27H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMKOXARFQHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Thienopyridines react with 4-methoxyphenyl magnesium bromide under Friedel-Crafts conditions, although this method risks over-substitution.
Pre-Substituted Pyridine Precursors
A more reliable approach employs 4-(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitriles as starting materials. Cyclization with 2-chloroacetamide directly incorporates the 4-methoxyphenyl group at C6.
Synthesis of the N-(4-Methoxyphenyl)carboxamide
The carboxamide group at position 2 is formed via amidation of a carboxylic acid intermediate:
Carboxylic Acid Preparation
Hydrolysis of a methyl ester or nitrile precursor yields thieno[2,3-b]pyridine-2-carboxylic acid . For example, treatment of methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate with aqueous NaOH (2N) followed by acidification (HCl) provides the carboxylic acid in 78–85% yield.
Representative Procedure :
Amide Coupling
The carboxylic acid reacts with 4-methoxyaniline using coupling agents like EDCl/HOBt or HATU.
Optimized Conditions :
-
Coupling Agent : HATU (1.2 equiv).
-
Base : DIPEA (3 equiv).
-
Solvent : DMF.
Integrated Synthesis Pathway
Combining these steps, a plausible route is:
-
Cyclization : React 2-((3-cyano-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide with NaOMe in MeOH to form the thienopyridine core.
-
Hydrolysis : Convert the ester to carboxylic acid using NaOH/HCl.
Yield : 37–64% overall (based on analogous reactions).
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
| Property | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 9.45 (CONH), 7.59 (d, J=8.9 Hz, 2H), 7.01 (s, 1H), 3.86 (s, 3H OCH₃). |
| IR (KBr) | 3418 cm⁻¹ (NH), 1656 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N). |
| MS (EI) | m/z 455.5 (M⁺). |
Challenges and Mitigation
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions are common, where different substituents are introduced at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , indicating a complex structure that includes a thieno[2,3-b]pyridine core, which is known for its biological activity. The presence of furan and methoxyphenyl groups enhances its chemical properties, making it suitable for diverse applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. For instance, derivatives of thieno[2,3-b]pyridine have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, suggesting the potential of this compound in targeted cancer therapies .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U-87 | 5.0 | |
| Compound B | MDA-MB-231 | 10.0 | |
| This compound | TBD | TBD | TBD |
Antioxidant Properties
The antioxidant activity of thieno[2,3-b]pyridine derivatives has been extensively researched. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of these compounds. Some derivatives were found to have antioxidant activities significantly greater than that of ascorbic acid, indicating their potential use in developing antioxidant agents .
Pharmaceutical Applications
Given its unique structure and biological activities, this compound is being explored for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating conditions such as cancer and oxidative stress-related diseases.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several thieno[2,3-b]pyridine derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR spectroscopy and NMR techniques. The study found that modifications to the methoxy groups significantly influenced both the anticancer and antioxidant activities of the compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship (SAR) of thieno[2,3-b]pyridine derivatives revealed that specific substitutions on the aromatic rings enhanced biological efficacy. This information is crucial for guiding future modifications aimed at improving potency and selectivity for targeted therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects. The molecular targets and pathways involved are often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
Comparison :
Insights :
- Anti-Plasmodial Potential: The target compound’s methoxyphenyl groups may mimic the chlorophenyl moieties in KuSaSch100 (), which show antiplasmodial activity via hydrophobic target binding .
- Electron-Withdrawing Groups : Analogs with trifluoromethyl () exhibit enhanced metabolic stability but reduced solubility compared to the target compound’s methoxy and furan substituents .
Biological Activity
3-amino-4-(furan-2-yl)-N,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H21N3O4S
- Molecular Weight : 471.5 g/mol
- CAS Number : 897831-95-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 50 µM.
- Escherichia coli : MIC of 75 µM.
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated through several in vitro assays. The results demonstrate:
- Inhibition of COX enzymes : The compound showed selective inhibition of COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Carrageenan-induced edema model : In vivo studies using this model showed a significant reduction in paw swelling, suggesting strong anti-inflammatory activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis : The compound interferes with the synthesis pathways critical for bacterial growth.
- Modulation of inflammatory pathways : It inhibits pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy :
- Case Study on Anti-inflammatory Effects :
Data Tables
| Biological Activity | Test Organism | MIC (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 |
| Antibacterial | Escherichia coli | 75 |
| Anti-inflammatory | Carrageenan model | Significant reduction observed |
| Mechanism | Description |
|---|---|
| Bacterial Inhibition | Interferes with cell wall synthesis |
| Inflammatory Modulation | Inhibits pro-inflammatory cytokines |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
The synthesis involves multi-step reactions starting with thiophene and pyridine precursors. A general procedure (e.g., General Procedure F in ) involves refluxing precursors at 100°C for 16 hours in polar aprotic solvents, yielding the target compound in quantitative yields (up to 100%) . Key steps include:
- Cyclocondensation of thiophene derivatives with pyridine-based intermediates.
- Functionalization using mild bases (e.g., LiOH) to introduce the carboxamide and methoxyphenyl groups .
Characterization relies on ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.5 ppm) and HRMS (exact mass matching theoretical values) to confirm molecular integrity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., furan C–H at δ 6.3–7.4 ppm, methoxy groups at δ 3.8 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C–C bonds .
- HRMS : Validates molecular weight (e.g., m/z 541.18 for C₂₇H₂₃N₃O₄S) .
- Single-Crystal X-Ray Diffraction (where applicable): Resolves bond lengths/angles (e.g., C–S bond: 1.74 Å) .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
- Temperature/Solvent : shows that 100°C in DMF maximizes cyclization efficiency .
- Catalyst Screening : Bases like LiOH reduce side reactions vs. stronger bases .
- Design of Experiments (DoE) : Statistically evaluates interactions between time, temperature, and solvent polarity. For analogs, extending reaction time to 24 hours improved yields by 15% .
Advanced: What crystallographic strategies resolve this compound’s 3D structure?
Answer:
- Single-Crystal Growth : Slow evaporation from DMSO/EtOH mixtures produces diffraction-quality crystals .
- Data Collection : Conducted at 120 K to minimize thermal motion, with R factor < 0.05 for accuracy .
- Software : SHELXL refines hydrogen-bonding patterns (e.g., N–H⋯O interactions at 2.8–3.0 Å) and dihedral angles between fused rings (<5° deviation from planarity) .
Advanced: How do DFT calculations elucidate electronic properties?
Answer:
- B3LYP/6-31G * basis sets model HOMO-LUMO gaps (~3.5 eV), highlighting electron-rich regions (furan and carboxamide) as reactive sites .
- Electrostatic Potential Maps : Predict nucleophilic attack at the thienopyridine core and electrophilic substitution at methoxyphenyl groups .
Advanced: How to address contradictory bioactivity data in structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituents (e.g., furan vs. thiophene) to isolate bioactivity drivers. shows anti-leishmanial activity in analogs with imidazole substituents .
- Assay Validation : Use multiple cell lines (e.g., HEK293 vs. HeLa) and statistical tools (ANOVA) to control for variability .
- Crystallographic Data : Correlate hydrogen-bonding networks (e.g., N–H⋯N interactions) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
